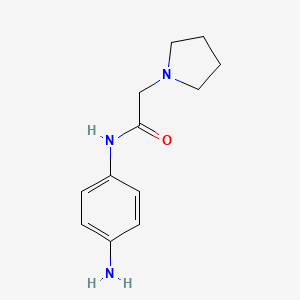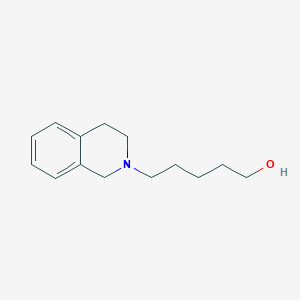
5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol
Overview
Description
The “3,4-Dihydroisoquinolin-2(1H)-yl” group is found in various compounds . For example, the compound “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile” was synthesized by a modified Strecker reaction . Another example is a compound patented for its potential use in treating cognitive impairment associated with Parkinson’s disease or schizophrenia .
Synthesis Analysis
The synthesis of “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile” involved a modified Strecker reaction . This reaction is one of the most direct and viable methods for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation .Molecular Structure Analysis
The structure of “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile” is dominated by zig-zag ribbons connected by C–H⋯N and C–H⋯π interactions .Scientific Research Applications
Chemical Synthesis and Molecular Structures :
- A study by Insuasty et al. (2012) focused on the synthesis of quinolinone derivatives, highlighting the significance of hydrogen bonding in forming complex structures. Such studies are crucial in understanding and manipulating chemical reactions for creating novel compounds.
- Abdelmohsen & El-Ossaily (2015) described a green method for synthesizing hydroxyquinoline derivatives, demonstrating the evolving approaches towards more environmentally friendly chemical synthesis.
Pharmacological Applications :
- Research by Medina et al. (2009) explored the synthesis of compounds for binding affinity at serotonin receptors, indicating the potential therapeutic applications in neurology and psychiatry.
- Wang et al. (2020) synthesized 3,4-dihydroquinolin-2(1H)-one derivatives, examining their anticonvulsant activity and GABAA receptor binding. This suggests their potential use in treating convulsive disorders.
Material Science and Corrosion Inhibition :
- Faydy et al. (2020) investigated new hydroxyquinoline derivatives as corrosion inhibitors, demonstrating the application of such compounds in protecting materials against corrosive environments.
Cancer Research :
- The study by Solomon & Lee (2009) discussed the potential of chloroquine and its analogs in cancer therapy, indicating the relevance of similar compounds in enhancing the efficacy of cancer treatments.
Electrochemical Studies :
- In a study by Murray et al. (1990), the electrostatic surface potential of microemulsion droplets was investigated using a hydroxyquinoline probe, highlighting the use of these compounds in advanced electrochemical analyses.
Future Directions
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-5-1-4-9-15-10-8-13-6-2-3-7-14(13)12-15/h2-3,6-7,16H,1,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMNAAIFTHXFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518186 | |
| Record name | 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol | |
CAS RN |
88014-17-9 | |
| Record name | 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



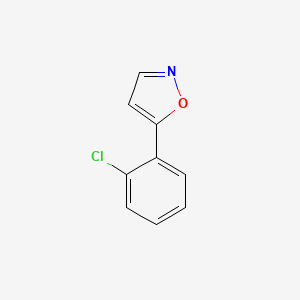
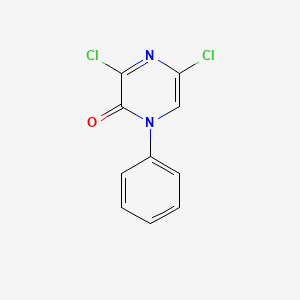
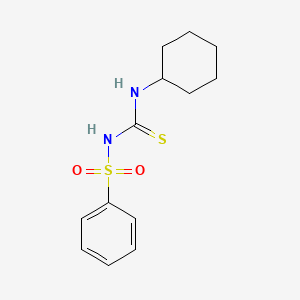
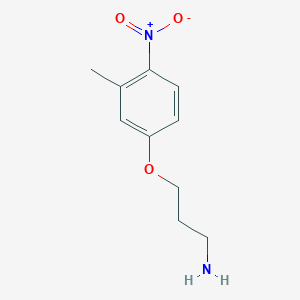
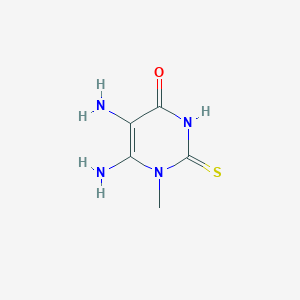
![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)
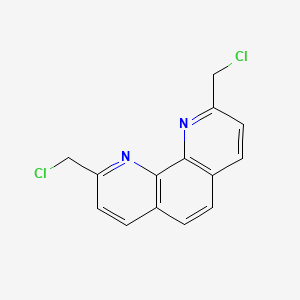


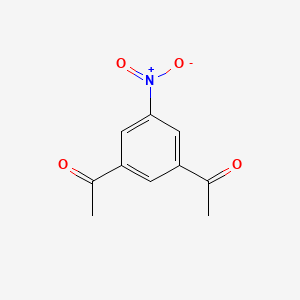
![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-2-phenyl-](/img/structure/B3058069.png)
